N-cyclopentyl-N-ethylamine hydrochloride
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Description
N-cyclopentyl-N-ethylamine hydrochloride is a chemical compound with the molecular formula C7H15N•HCl . Its molecular weight is 149.66 . It is used for research purposes .
Synthesis Analysis
The synthesis of amines like N-cyclopentyl-N-ethylamine hydrochloride can be achieved through several methods. One common method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide . Another method involves the reduction of nitriles or amides and nitro compounds .Molecular Structure Analysis
The molecular structure of N-cyclopentyl-N-ethylamine hydrochloride consists of a cyclopentyl group (a five-membered ring of carbon atoms), an ethyl group (a two-carbon chain), and an amine group (a nitrogen atom with a lone pair of electrons), along with a hydrochloride group .Chemical Reactions Analysis
Amines, such as N-cyclopentyl-N-ethylamine hydrochloride, are known to react with acids to produce ammonium ions . The amine molecule picks up a hydrogen ion from the acid and attaches it to the lone pair on the nitrogen .Scientific Research Applications
1. Chemical Capture and Absorption
N-cyclopentyl-N-ethylamine hydrochloride has been studied in the context of deep eutectic solvents. In a study by Jiang et al. (2020), ethylamine hydrochloride was found to form a new type of deep eutectic solvent with low viscosity, which showed high capacities for ammonia absorption even at low pressures (Jiang et al., 2020).
2. Synthesis of Tritium-labeled Compounds
In pharmaceutical research, tritium-labeled ethylamine hydrochloride has been synthesized for human ADME (Absorption, Distribution, Metabolism, and Excretion) studies. This process, described by Hong et al. (2008), involves multiple steps leading to the production of tritium-labeled compounds for research purposes (Hong et al., 2008).
3. Antibacterial Activity
The antibacterial activities of ethylamine hydrochloride derivatives have been explored. Xie et al. (2007) synthesized ethylamine hydroxyethyl chitosan and tested its antibacterial effectiveness against Escherichia coli (Xie et al., 2007).
4. Efficient Synthesis Methods
New methods for synthesizing compounds related to N-cyclopentyl-N-ethylamine hydrochloride have been developed. Novakov et al. (2011) described an efficient method for synthesizing N-(3-phenylbicyclo[2.2.1]-yl)-N-ethylamine hydrochloride, highlighting advancements in chemical synthesis techniques (Novakov et al., 2011).
5. Pharmaceutical Applications
The synthesis and characterization of pharmaceutical compounds involving ethylamine hydrochloride have been researched. For example, the dopamine agonist Ropinirole hydrochloride, which includes an ethylamine side chain, has been studied for its structural and functional properties (Ravikumar & Sridhar, 2006).
6. Nanocomposite and Antimicrobial Applications
In the field of nanotechnology, N-cyclopentyl-N-ethylamine hydrochloride derivatives have been utilized in the development of functional nanocomposite aerogels with applications in oil/water separation and antibacterial activities (Zhang et al., 2019).
properties
IUPAC Name |
N-ethylcyclopentanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-8-7-5-3-4-6-7;/h7-8H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPOLHUNQBAUME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-ethylamine hydrochloride | |
CAS RN |
1177860-04-6 |
Source
|
Record name | Cyclopentanamine, N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177860-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-ethylcyclopentanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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